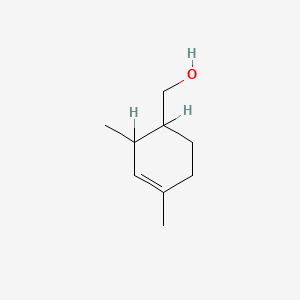

3-Cyclohexene-1-methanol, 2,4-dimethyl-

Description

Contextualization within the Cyclohexene (B86901) Family of Organic Compounds

Cyclohexenes are a class of cyclic hydrocarbons characterized by a six-membered carbon ring containing a single double bond. This structural motif is a common feature in numerous natural and synthetic organic compounds. The reactivity of the double bond and the conformational flexibility of the ring make cyclohexenes important building blocks in organic synthesis. The properties and reactivity of a cyclohexene derivative are significantly influenced by the nature and position of its substituents. In the case of 3-Cyclohexene-1-methanol, 2,4-dimethyl-, the presence of the two methyl groups and the primary alcohol function dictates its chemical behavior and applications.

The synthesis of substituted cyclohexenes often involves the Diels-Alder reaction, a powerful and widely used method for forming six-membered rings. This reaction typically occurs between a conjugated diene and a substituted alkene (dienophile). For 3-Cyclohexene-1-methanol, 2,4-dimethyl-, a plausible synthetic route involves the Diels-Alder reaction between a diene, such as 2,3-dimethyl-1,3-butadiene, and an appropriate dienophile, like acrolein, to form the corresponding cyclohexene carboxaldehyde. Subsequent reduction of the aldehyde group would then yield the target alcohol.

Overview of its Significance as a Research Subject and Versatile Chemical Intermediate

The primary significance of 3-Cyclohexene-1-methanol, 2,4-dimethyl- in the commercial and research landscape lies in its application as a fragrance ingredient. nist.govresearchgate.net It is valued for its complex odor profile, which is described as having floral, green, and herbal notes. researchgate.net

Beyond its direct use in perfumery, 3-Cyclohexene-1-methanol, 2,4-dimethyl- serves as a versatile chemical intermediate for the synthesis of other fragrance compounds. The presence of two key functional groups—the hydroxyl group and the carbon-carbon double bond—allows for a range of chemical modifications. For instance, the hydroxyl group can undergo esterification with various carboxylic acids to produce a library of esters, each with its own unique scent profile. The double bond in the cyclohexene ring can also be a site for further chemical transformations, adding to the molecular diversity that can be achieved from this starting material. Research in this area focuses on creating new molecules with desirable olfactory properties. nist.gov

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol nist.gov |

| CAS Number | 67634-17-7 nist.gov |

| Appearance | Liquid |

| Topological Polar Surface Area | 20.2 Ų |

| Complexity | 138 |

Synonyms

| Synonym |

| (2,4-dimethylcyclohex-3-en-1-yl)methanol nist.gov |

| 2,4-Dimethyl-3-cyclohexene-1-methanol nist.gov |

| EINECS 266-821-3 nist.gov |

| SCHEMBL295519 nist.gov |

| DB-302408 nist.gov |

Structure

3D Structure

Properties

CAS No. |

67634-17-7 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(2,4-dimethylcyclohex-3-en-1-yl)methanol |

InChI |

InChI=1S/C9H16O/c1-7-3-4-9(6-10)8(2)5-7/h5,8-10H,3-4,6H2,1-2H3 |

InChI Key |

XGRCZWYTJSFHET-UHFFFAOYSA-N |

SMILES |

CC1C=C(CCC1CO)C |

Canonical SMILES |

CC1C=C(CCC1CO)C |

Other CAS No. |

67634-17-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Structural Analysis and Stereochemical Considerations

Elucidation of Molecular Architecture

The precise arrangement of atoms and bonds in 3-Cyclohexene-1-methanol, 2,4-dimethyl- is determined using a combination of sophisticated analytical methods. These techniques provide a comprehensive picture of its connectivity and three-dimensional shape.

Spectroscopy is the cornerstone for elucidating the structure of organic molecules. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups and atomic arrangement can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons and stereochemical factors. Key expected signals include:

A signal for the vinylic proton on the cyclohexene (B86901) ring.

Multiple signals in the aliphatic region corresponding to the protons on the cyclohexene ring, including the methine protons at the chiral centers.

Signals for the two distinct methyl groups.

A signal for the diastereotopic protons of the hydroxymethyl (CH₂OH) group.

A signal for the hydroxyl (OH) proton, the position of which can vary with concentration and solvent. washington.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide a count of the unique carbon atoms. For 3-Cyclohexene-1-methanol, 2,4-dimethyl-, nine distinct signals are expected, corresponding to:

Two carbons of the C=C double bond.

The carbon of the hydroxymethyl group (CH₂OH).

The three methine carbons of the ring (including the two chiral centers).

One methylene (B1212753) carbon in the ring.

The two methyl group carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Vinylic C-H | 5.0 - 5.8 | 120 - 140 |

| C-OH (Hydroxyl) | Variable (1.0 - 5.0) | - |

| CH ₂OH (Hydroxymethyl) | 3.4 - 4.0 | 60 - 70 |

| Ring CH (Aliphatic) | 1.5 - 2.5 | 30 - 50 |

| Ring CH₂ (Aliphatic) | 1.2 - 2.2 | 20 - 35 |

| CH₃ (Methyl) | 0.8 - 1.7 | 15 - 25 |

Note: These are estimated ranges based on general principles and data for similar structures. Actual values can vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Cyclohexene-1-methanol, 2,4-dimethyl- would display characteristic absorption bands confirming its key structural features. Inferred from data on similar cyclohexene derivatives, the spectrum would show prominent peaks. nih.govdocbrown.info

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H stretch | Alcohol |

| 3000 - 3100 | C-H stretch | Alkene (vinylic) |

| 2850 - 3000 | C-H stretch | Alkane (aliphatic) |

| 1640 - 1680 (weak) | C=C stretch | Alkene |

| 1000 - 1260 | C-O stretch | Primary Alcohol |

Note: Data is inferred from characteristic functional group frequencies and spectra of related compounds like cyclohexene and 3-cyclohexene-1-methanol. nih.govdocbrown.info

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. In a typical electron ionization (EI) mass spectrum of 3-Cyclohexene-1-methanol, 2,4-dimethyl-, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (140.22 g/mol ). nih.gov

The fragmentation pattern would be complex, but key fragmentation pathways can be predicted. These may include the loss of a water molecule (H₂O) from the molecular ion, loss of the hydroxymethyl radical (•CH₂OH), and retro-Diels-Alder reactions characteristic of cyclohexene systems, leading to various charged fragments. The PubChem database indicates the availability of GC-MS data for this compound. nih.gov

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |

| 122 | [C₉H₁₄]⁺ | Loss of H₂O |

| 109 | [C₈H₁₃]⁺ | Loss of •CH₂OH |

| 95 | [C₇H₁₁]⁺ | Loss of H₂O and C₂H₃ |

| 81 | [C₆H₉]⁺ | Retro-Diels-Alder fragmentation |

Note: Fragmentation is predictive and based on common pathways for similar alcoholic and cyclic alkene compounds.

X-ray Crystallography of 3-Cyclohexene-1-methanol, 2,4-dimethyl- and its Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information by mapping electron density in a single crystal. However, a search of the current scientific literature and crystallographic databases reveals no publicly available crystal structure for 3-Cyclohexene-1-methanol, 2,4-dimethyl- itself.

For related compounds, such as certain cyclohexanone (B45756) derivatives, X-ray diffraction analysis has been successfully employed. researchgate.net The general methodology involves growing a suitable single crystal, collecting diffraction data using a diffractometer, and solving the structure using direct methods. researchgate.net Such an analysis for a derivative of 3-Cyclohexene-1-methanol, 2,4-dimethyl- would unambiguously determine the relative stereochemistry of the chiral centers and the conformation of the cyclohexene ring.

Stereochemical Purity and Isomeric Characterization

The structure of 3-Cyclohexene-1-methanol, 2,4-dimethyl- contains three stereocenters at positions C1, C2, and C4 of the cyclohexene ring. This gives rise to a total of 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers.

The relative positions of the substituents (the hydroxymethyl group and the two methyl groups) can be described using cis/trans nomenclature. The absolute configuration at each chiral center is designated as R or S. Due to the presence of multiple stereoisomers, the bulk material is typically a mixture of these forms. One of the synonyms listed in the PubChem database is (+/-)-(2,4-dimethylcyclohex-3-en-1-yl)methanol, which explicitly indicates the presence of a racemic mixture. nih.gov

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 3-Cyclohexene-1-methanol, 2,4-dimethyl- |

| (2,4-dimethylcyclohex-3-en-1-yl)methanol |

| 3-Cyclohexene-1-methanol |

| Cyclohexene |

| 3-methyl-2-cyclohexen-1-ol |

Diastereomeric and Enantiomeric Separations and Analysis

The presence of multiple chiral centers means that 3-Cyclohexene-1-methanol, 2,4-dimethyl- exists as pairs of diastereomers, which, in turn, are chiral and exist as pairs of enantiomers. Diastereomers have different physical properties and can often be separated by standard laboratory techniques, while enantiomers require chiral-specific methods. chromatographytoday.com

Diastereomer Separation: The separation of diastereomers is typically achieved using achiral chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), with standard stationary phases like silica (B1680970) gel. chromatographytoday.comnih.gov The minute differences in the physical properties and adsorption behavior of diastereomers allow for their differential retention on the column. chromatographytoday.com Factors influencing the separation include the nature of the stationary phase, the composition of the mobile phase (in HPLC), and the temperature ramp (in GC). chromatographytoday.comnih.gov For instance, in normal-phase HPLC, a mobile phase consisting of a non-polar solvent like hexane (B92381) modified with a polar solvent such as ethanol (B145695) or isopropanol (B130326) is commonly employed to separate diastereomeric alcohols. chromatographytoday.com

Enantiomer Separation: Separating the enantiomers of each diastereomeric pair requires chiral recognition. This is most commonly accomplished through:

Chiral Derivatization: Reacting the alcohol with a chiral derivatizing agent (CDA) to form a new pair of diastereomers, which can then be separated on an achiral column. preprints.org

Chiral Chromatography: Directly separating enantiomers using a chiral stationary phase (CSP) in HPLC or GC. nih.govpreprints.org CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. preprints.org Another approach involves using a chiral mobile phase additive (CMA) with a standard achiral column. preprints.org

The following table summarizes common chromatographic methods for the separation of stereoisomers of cyclic alcohols.

| Technique | Stationary Phase | Typical Mobile Phase / Conditions | Purpose |

| Normal-Phase HPLC | Silica Gel, Alumina | Hexane/Ethanol, Hexane/Isopropanol | Separation of Diastereomers chromatographytoday.com |

| Reversed-Phase HPLC | C18, C8 | Acetonitrile (B52724)/Water, Methanol (B129727)/Water | Separation of Diastereomers chromatographytoday.com |

| Chiral HPLC | Chiral Stationary Phase (CSP) (e.g., Whelk-O1, cellulose-based) | Varies (e.g., n-hexane/2-propanol) | Direct Separation of Enantiomers preprints.org |

| Chiral GC | Cyclodextrin-based Chiral Capillary Column | Temperature gradient programming | Direct Separation of Enantiomers nih.gov |

Chiroptical Properties and Their Determination

The enantiomers of 3-Cyclohexene-1-methanol, 2,4-dimethyl- are optically active, meaning they interact differently with plane-polarized and circularly polarized light. The measurement of these interactions, known as chiroptical properties, is fundamental to characterizing the enantiomers and determining their absolute configuration. academie-sciences.fr

Key chiroptical properties include:

Optical Rotation (OR) and Optical Rotatory Dispersion (ORD): Optical rotation is the measurement of the angle by which a chiral compound rotates the plane of polarized light at a single wavelength (typically the sodium D-line). ORD is the measurement of this rotation as a function of wavelength. academie-sciences.frresearchgate.net The magnitude and sign (+ or -) of the rotation are characteristic of a specific enantiomer.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left- and right-circularly polarized light as a function of wavelength in the UV-Visible range. academie-sciences.frmdpi.com The resulting spectrum, with positive or negative peaks, is a unique fingerprint for a chiral molecule and is highly sensitive to its stereochemical structure. It is often used in conjunction with computational methods to assign the absolute configuration of enantiomers.

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD, measuring the differential absorption of left- and right-circularly polarized light in the infrared region. researchgate.net It provides detailed information about the three-dimensional structure of a chiral molecule in solution.

The table below outlines these principal chiroptical techniques and their applications.

| Property | Technique | Information Obtained | Significance |

| Optical Rotation | Polarimetry | Rotation of plane-polarized light at a fixed wavelength | Confirms chirality; used for quality control and enantiomeric purity. |

| Optical Rotatory Dispersion (ORD) | Spectropolarimetry | Optical rotation as a function of wavelength | Characterizes enantiomers; can help identify chromophores. researchgate.net |

| Electronic Circular Dichroism (ECD) | CD Spectrometry | Differential absorption of circularly polarized UV-Vis light | Determines absolute configuration; studies conformational changes. academie-sciences.fr |

| Vibrational Circular Dichroism (VCD) | VCD Spectrometry | Differential absorption of circularly polarized IR light | Provides detailed 3D structural information of chiral molecules in solution. researchgate.net |

Conformational Dynamics and Energy Landscape Analysis of the Cyclohexene Ring System

The 3-cyclohexene ring is not planar and exists in a dynamic equilibrium between several conformations. For substituted cyclohexenes like 3-Cyclohexene-1-methanol, 2,4-dimethyl-, the preferred conformations are those that minimize steric strain. The primary conformations for a cyclohexene ring are the half-chair and the less stable boat (or twist-boat) forms.

The relative stability of the conformers of 3-Cyclohexene-1-methanol, 2,4-dimethyl- is dictated by the positions of the three substituents. There are four distinct substituent positions on the sp3 carbons of the half-chair conformer: axial, equatorial, pseudo-axial, and pseudo-equatorial. Generally, substituents are more stable in equatorial or pseudo-equatorial positions to avoid energetically unfavorable steric interactions, particularly 1,3-diaxial interactions. libretexts.org

For 3-Cyclohexene-1-methanol, 2,4-dimethyl-, the conformational equilibrium will favor the chair-like structures where the bulky methyl and hydroxymethyl groups occupy equatorial or pseudo-equatorial positions to the greatest extent possible. libretexts.orgyoutube.com For example, in a cis-1,3-disubstituted cyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer. libretexts.org A similar principle applies to this cyclohexene derivative, although the analysis is more complex due to the ring's lower symmetry.

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 3-Cyclohexene-1-methanol, 2,4-dimethyl- Skeleton

The formation of the substituted cyclohexene (B86901) ring is the critical step in synthesizing the target molecule. This can be approached through various methodologies, with pericyclic reactions like the Diels-Alder cycloaddition being a primary tool.

The Diels-Alder reaction is a powerful and widely utilized method for forming six-membered rings, making it a cornerstone of cyclohexene synthesis. masterorganicchemistry.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclohexene derivative. youtube.com The reaction is typically concerted, proceeding in a single step where three pi bonds are broken, and two new carbon-carbon sigma bonds and one new pi bond are formed. youtube.com

For the specific construction of the 2,4-dimethyl-3-cyclohexene-1-methanol skeleton, a hypothetical yet plausible Diels-Alder reaction can be proposed. This would involve the cycloaddition of a substituted diene with a suitable dienophile, followed by a reduction step. A potential pathway is the reaction between 2-methyl-1,3-pentadiene (piperylene) and crotonaldehyde.

This reaction is expected to yield 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde as the primary adduct. The subsequent reduction of the aldehyde functional group, for instance using a reducing agent like sodium borohydride, would furnish the target alcohol, 3-Cyclohexene-1-methanol, 2,4-dimethyl-.

The regioselectivity and stereoselectivity of the Diels-Alder reaction are critical considerations. The substitution patterns on both the diene and dienophile influence the orientation of the addition. cdnsciencepub.com The rate and selectivity of these reactions can often be enhanced through the use of Lewis acid catalysts, which coordinate to the dienophile, making it more electrophilic. cdnsciencepub.com

Table 1: Proposed Diels-Alder Synthesis Pathway

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Intermediate Product | Final Step | Final Product |

|---|

Beyond the Diels-Alder reaction, other modern synthetic strategies can be envisioned for constructing the substituted cyclohexene skeleton. Tandem catalytic processes offer convergent routes to complex cyclic molecules from simpler precursors. For instance, methods for the synthesis of substituted cycloalkanones via formal [5+1] cycloadditions have been developed. nih.gov Such a strategy could potentially be adapted to form a 2,4-dimethylcyclohexanone intermediate.

Once a suitable cyclohexanone (B45756) precursor is obtained, it can be converted to the target cyclohexene methanol (B129727) derivative through a series of well-established transformations. This might involve:

Olefin introduction: A Wittig reaction or a similar olefination method could be used to introduce the double bond at the required position.

Functional group manipulation: Conversion of the ketone to the target hydroxymethyl group could be achieved through reactions like the Shapiro reaction or by introducing a one-carbon unit followed by reduction.

Alternative ring-forming strategies reported for cyclohexene synthesis include ruthenium-catalyzed decarbonylative cyclization of terminal alkynals and intramolecular Morita-Baylis-Hillman reactions, which provide pathways to densely functionalized cyclic molecules. organic-chemistry.org

Functional Group Interconversions and Derivatization

The 3-Cyclohexene-1-methanol, 2,4-dimethyl- molecule possesses several reactive sites—the primary alcohol, the carbon-carbon double bond, and allylic positions—that allow for a variety of chemical modifications.

The selective modification of one specific site in a multifunctional molecule is a key challenge in organic synthesis. For the title compound, regioselective functionalization can be directed towards the double bond or the adjacent allylic carbons.

Double Bond Functionalization: The cyclohexene double bond can undergo various electrophilic addition reactions. For example, epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide. Dihydroxylation using osmium tetroxide or potassium permanganate would produce a diol.

Allylic Functionalization: The allylic positions (C5 and C6) are susceptible to radical-based reactions. For instance, allylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions would introduce a bromine atom, which can then serve as a handle for further nucleophilic substitution reactions.

Stereoselectivity is also a crucial aspect, as the molecule contains multiple stereocenters. The existing substituents on the ring can direct the approach of incoming reagents to one face of the molecule, leading to the preferential formation of one stereoisomer. For substituted cyclohexanes, the stability of conformers where bulky groups occupy equatorial positions is a guiding principle for predicting reaction outcomes. pressbooks.pub

Table 2: Potential Regioselective Functionalization Reactions

| Reaction Type | Reagent(s) | Target Site | Potential Product |

|---|---|---|---|

| Epoxidation | m-CPBA | C3-C4 Double Bond | 2,4-Dimethyl-7-oxabicyclo[4.1.0]heptane-1-methanol |

| Dihydroxylation | OsO₄, NMO | C3-C4 Double Bond | 2,4-Dimethylcyclohexane-1-methanol-3,4-diol |

The primary alcohol of the methanol moiety is readily derivatized through esterification. This reaction is fundamental for creating esters, which have wide applications. The Steglich esterification, which uses a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a mild method for forming esters from alcohols and carboxylic acids. rsc.org

A common derivatization is the formation of the acetate ester. This can be achieved by reacting 3-Cyclohexene-1-methanol, 2,4-dimethyl- with acetyl chloride or acetic anhydride (B1165640), typically in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. A novel process for producing cyclohexanol involves the esterification of cyclohexene with acetic acid, followed by hydrogenation, highlighting the industrial relevance of such transformations. rsc.org

Table 3: Example Conditions for Acetate Formation

| Reagent | Catalyst/Base | Solvent | Product |

|---|---|---|---|

| Acetic Anhydride | Pyridine or DMAP | Dichloromethane (DCM) | (2,4-Dimethylcyclohex-3-en-1-yl)methyl acetate |

The oxidation state of the cyclohexene ring can be altered through various oxidation and reduction reactions.

Oxidation: Besides functionalization of the double bond, photosensitized oxidation offers a route to introduce oxygen at the allylic position. This reaction, often involving singlet oxygen, can produce allylic hydroperoxides, which are versatile synthetic intermediates. cdnsciencepub.com The reactivity in these oxidations is influenced by the degree of substitution on the double bond. cdnsciencepub.com

Reduction: The most common reduction reaction for the cyclohexene ring is catalytic hydrogenation. This process involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This reaction reduces the carbon-carbon double bond to a single bond, yielding the fully saturated 2,4-dimethylcyclohexanemethanol. This transformation is analogous to the industrial-scale hydrogenation of benzene (B151609) to cyclohexane. wikipedia.org The stereochemical outcome of the hydrogenation is typically syn-addition, where both hydrogen atoms add to the same face of the double bond.

Advanced Synthetic Transformations Utilizing 3-Cyclohexene-1-methanol, 2,4-dimethyl- as a Precursor

Use in Macromonomer Synthesis (e.g., Atom Transfer Radical Polymerization)

While direct studies detailing the use of 3-Cyclohexene-1-methanol, 2,4-dimethyl- in Atom Transfer Radical Polymerization (ATRP) are not extensively documented in publicly available literature, its potential as a precursor for macromonomer synthesis can be inferred from the principles of ATRP and the reactivity of similar molecules. ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. springernature.comethz.chnih.gov

The primary hydroxyl group of 3-Cyclohexene-1-methanol, 2,4-dimethyl- can be readily functionalized to introduce an ATRP initiator. This is typically achieved by esterification with a compound containing a radically transferable atom, such as an α-haloester (e.g., 2-bromoisobutyryl bromide). The resulting molecule, a substituted cyclohexene derivative now equipped with an ATRP initiator, can then act as a macromonomer.

This functionalized macromonomer can be copolymerized with other vinyl monomers (e.g., styrenes, acrylates) in a controlled fashion. The bulky and rigid cyclohexene moiety from the precursor would be incorporated into the polymer chain, influencing the final properties of the material, such as its thermal stability and mechanical strength. The synthesis of such hybrid polymers using ATRP has been demonstrated with other complex methacrylate monomers, showcasing the versatility of this technique. cmu.edu

Table 1: Hypothetical Parameters for ATRP using a 3-Cyclohexene-1-methanol, 2,4-dimethyl- derived Initiator

| Parameter | Value/Condition | Purpose |

| Initiator | 2-bromo-2-methylpropanoate ester of 3-Cyclohexene-1-methanol, 2,4-dimethyl- | Provides the initiating site for polymer chain growth. |

| Monomer | Styrene, Methyl methacrylate, etc. | The monomer to be polymerized. |

| Catalyst | Cu(I)Br / PMDETA | A common catalyst system for ATRP, controlling the polymerization. cmu.edu |

| Solvent | Toluene, Anisole | To dissolve the reactants and control the reaction viscosity. acs.org |

| Temperature | 50-110 °C | Influences the rate of polymerization and initiator efficiency. acs.org |

Application in Heterocyclic Compound Synthesis (e.g., Cyclohexene-Fused Selenuranes)

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. While specific examples of the application of 3-Cyclohexene-1-methanol, 2,4-dimethyl- in the synthesis of cyclohexene-fused selenuranes are not readily found in the literature, the chemical functionalities present in the molecule suggest its potential as a precursor for various heterocyclic systems.

The double bond within the cyclohexene ring is a key reactive site for the introduction of heteroatoms. For instance, selenium-containing heterocycles could potentially be synthesized through electrophilic addition of a selenium reagent across the double bond. Subsequent intramolecular reactions involving the hydroxyl group could lead to the formation of fused ring systems.

The general strategy for forming such heterocyclic structures would likely involve a multi-step synthesis. The hydroxyl group could be converted into a better leaving group or a nucleophilic center to facilitate ring closure. The double bond could be subjected to reactions such as selenenylation, followed by cyclization. The methyl substituents on the ring would influence the stereochemistry of these reactions, potentially leading to specific diastereomers.

Diversification through Wittig and Grignard Reactions for Side-Chain Elaboration

The utility of 3-Cyclohexene-1-methanol, 2,4-dimethyl- as a precursor is more concretely demonstrated in the context of side-chain elaboration via Wittig and Grignard reactions. These classic carbon-carbon bond-forming reactions are pivotal in extending the carbon skeleton of a molecule. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com For these transformations, the alcohol is first oxidized to the corresponding aldehyde, 2,4-dimethyl-cyclohex-3-ene carboxaldehyde. This aldehyde then serves as the electrophilic partner in these reactions. researchgate.netacademie-sciences.fr

Wittig Reaction

The Wittig reaction allows for the conversion of aldehydes and ketones into alkenes. organic-chemistry.orgwikipedia.org In the case of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde, it can be reacted with various phosphorus ylides (Wittig reagents) to introduce a double bond with a new substituent at the former carbonyl carbon. This methodology has been successfully employed to synthesize a range of derivatives with functionalized unsaturated side chains. researchgate.netacademie-sciences.fr

For instance, the reaction of the aldehyde with phosphoranes can lead to the formation of compounds with elongated and functionalized side chains, which have been explored for their olfactory properties. researchgate.netacademie-sciences.fr

Table 2: Examples of Wittig Reactions with 2,4-dimethyl-cyclohex-3-ene carboxaldehyde

| Wittig Reagent (Phosphorane) | Product Side-Chain | Reference |

| Ph3P=CH(CH2)2CO2Et | -CH=CH(CH2)2CO2Et | researchgate.netacademie-sciences.fr |

| Ph3P=CH(CH2)3OAc | -CH=CH(CH2)3OAc | researchgate.netacademie-sciences.fr |

Grignard Reaction

Grignard reactions involve the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, resulting in the formation of a new carbon-carbon bond and an alcohol. masterorganicchemistry.com The aldehyde derived from 3-Cyclohexene-1-methanol, 2,4-dimethyl- can react with a variety of Grignard reagents to introduce diverse alkyl, aryl, or vinyl groups.

A notable application is the reaction with bromoacetal-derived Grignard reagents. The resulting secondary alcohol can then be oxidized to a ketone, providing a precursor for further intramolecular cyclization reactions. researchgate.netacademie-sciences.fr

Table 3: Example of a Grignard Reaction with 2,4-dimethyl-cyclohex-3-ene carboxaldehyde

| Grignard Reagent | Intermediate Product | Final Product (after oxidation) | Reference |

| BrMg(CH2)2CH(OCH2)2 | Secondary alcohol with an acetal-protected side chain | Ketone with an acetal-protected side chain | researchgate.netacademie-sciences.fr |

These transformations highlight the synthetic versatility of 3-Cyclohexene-1-methanol, 2,4-dimethyl-, allowing for the systematic modification of its structure to generate a library of new compounds with potentially interesting chemical and physical properties.

Chemical Reactivity and Mechanistic Investigations

Reactivity Towards Electrophilic and Nucleophilic Species

The reactivity of 3-Cyclohexene-1-methanol, 2,4-dimethyl- is dual in nature. The electron-rich double bond serves as a nucleophile, readily reacting with electrophilic species, while the oxygen atom of the hydroxyl group, with its lone pairs of electrons, acts as a nucleophile.

Electrophilic Attack on the Alkene: The C=C double bond is the primary site of reactivity towards electrophiles. In electrophilic addition reactions, an electrophile attacks the pi electrons of the double bond, leading to the formation of a carbocation intermediate. uwaterloo.ca The stability of this carbocation is a key factor in determining the regioselectivity of the reaction. For 3-Cyclohexene-1-methanol, 2,4-dimethyl-, the attack of an electrophile (E⁺) would lead to two possible carbocation intermediates. The more stable carbocation will be formed preferentially, dictating the final product distribution. The reaction resembles acid-base chemistry, with the electron-rich alkene acting as a Lewis base and the electrophile as a Lewis acid. masterorganicchemistry.com

Nucleophilic Character of the Hydroxyl Group: The hydroxyl group can act as a nucleophile, attacking electron-deficient centers. youtube.com For instance, in the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion, which is an excellent leaving group (water). uwaterloo.ca This can initiate SN1-type reactions, leading to substitution products or elimination. The hydroxyl group can also be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. These reactions often proceed with a defined stereochemical outcome, such as inversion of configuration in SN2 processes. libretexts.org

In reactions involving both functional groups, intramolecular cyclization can occur. For example, under acidic conditions, the hydroxyl group can attack the carbocation formed from the electrophilic addition to the double bond, potentially leading to the formation of bicyclic ether structures. The relative rates of intermolecular reaction with a solvent or another nucleophile versus intramolecular cyclization depend on the specific reaction conditions and the stability of the resulting ring system.

Double Bond Transformations and Selectivity

The cyclohexene (B86901) double bond is susceptible to a variety of addition reactions, with the substitution pattern heavily influencing the selectivity of these transformations.

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds, yielding carbonyl compounds. masterorganicchemistry.com The reaction proceeds via the Criegee mechanism, which involves the 1,3-dipolar cycloaddition of ozone (O₃) to the alkene to form an unstable primary ozonide (molozonide). msu.edu This intermediate rapidly rearranges into a carbonyl oxide (Criegee intermediate) and a carbonyl compound. These two fragments then recombine in a different orientation to form a more stable secondary ozonide (a trioxolane). msu.edu

Subsequent workup of the ozonide determines the final products.

Reductive Workup: Treatment with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc, cleaves the ozonide to yield aldehydes and/or ketones. masterorganicchemistry.comyoutube.com

Oxidative Workup: Treatment with an oxidizing agent, typically hydrogen peroxide (H₂O₂), also cleaves the ozonide but oxidizes any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com

For the unsymmetrical double bond in 3-Cyclohexene-1-methanol, 2,4-dimethyl-, ozonolysis will break the bond between carbons 3 and 4, leading to a single linear molecule containing two carbonyl groups. The regiochemical outcome is fixed by the structure of the alkene.

Interactive Data Table: Predicted Ozonolysis Products

| Workup Condition | Reagents | Predicted Product(s) | Functional Groups Formed |

| Reductive | 1. O₃; 2. (CH₃)₂S | 3-methyl-5-oxo-2-(2-oxopropyl)hexanal | Aldehyde, Ketone |

| Oxidative | 1. O₃; 2. H₂O₂ | 3-methyl-5-oxo-2-(2-oxopropyl)hexanoic acid | Carboxylic Acid, Ketone |

It is noteworthy that while many cyclic alkenes give monomeric ozonides, cyclohexene itself can form oligomeric ozonides and peroxides, a behavior that may be related to the conformational properties of the intermediate carbonyl oxide zwitterion. msu.edu

Catalytic hydrogenation is the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst, reducing the alkene to an alkane. youtube.com This reaction is typically exothermic, and the amount of heat released, known as the heat of hydrogenation, is lower for more stable, substituted alkenes. youtube.com

The reaction mechanism involves the adsorption of both the hydrogen and the alkene onto the surface of the catalyst (e.g., Platinum, Palladium, or Nickel). mdpi.com The hydrogen atoms are then added to the same face of the double bond, resulting in a syn-addition . youtube.com

For 3-Cyclohexene-1-methanol, 2,4-dimethyl-, hydrogenation will produce (2,4-dimethylcyclohexyl)methanol. The stereoselectivity of the reaction is crucial, as it will determine the relative configuration of the newly formed stereocenters at positions 3 and 4 with respect to the existing centers at positions 1 and 2. The hydrogen atoms will preferentially add from the less sterically hindered face of the cyclohexene ring. The presence of the hydroxymethyl group and the two methyl groups will direct the approach of the alkene to the catalyst surface. Often, allylic alcohols can direct the catalyst to the same face, but steric hindrance from the methyl groups will also play a significant role. The final product will be a mixture of diastereomers, with the major product resulting from hydrogen addition that minimizes steric interactions in the transition state.

Interactive Data Table: Catalysts and Stereochemical Considerations for Hydrogenation

| Catalyst | Typical Conditions | Stereochemical Outcome | Key Influencing Factors |

| Pd/C | H₂ (1 atm), RT, Methanol (B129727) | Syn-addition | Steric hindrance from methyl groups and hydroxymethyl group. youtube.com |

| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), RT, Acetic Acid | Syn-addition | Catalyst choice can influence diastereoselectivity in substituted systems. youtube.com |

| Raney Ni | H₂ (high pressure), elevated temp. | Syn-addition | Harsher conditions, may affect other functional groups. youtube.com |

| Rh/C | H₂ (1 atm), RT, Ethanol (B145695) | Syn-addition | Often highly active for aromatic and alkene hydrogenation. youtube.com |

Rearrangement Processes and Isomerization Kinetics

The structural framework of 3-Cyclohexene-1-methanol, 2,4-dimethyl- is susceptible to rearrangement reactions, particularly under acidic conditions where carbocation intermediates are formed. These rearrangements aim to produce more stable species.

Acid-Catalyzed Isomerization: Exposure to acid can catalyze the isomerization of the double bond. Protonation of the double bond can lead to a tertiary carbocation. A subsequent deprotonation event at a different position can shift the double bond to a thermodynamically more stable, more substituted position (e.g., a tetrasubstituted double bond), if such a position is available. The kinetics of such isomerization processes are dependent on factors like acid concentration, temperature, and solvent. mdpi.com

Carbocation Rearrangements: If a carbocation is formed, for example, during an electrophilic addition or an SN1 reaction, it can undergo rearrangement via a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. Mechanistic studies on related systems have shown that glycol derivatives can undergo rearrangement via a nih.govacs.org-hydrogen shift to form an aldehyde. nih.gov In the case of 3-Cyclohexene-1-methanol, 2,4-dimethyl-, formation of a carbocation at C-4 could potentially trigger a cascade of shifts, leading to a rearranged carbon skeleton. The kinetics of these processes are often fast, and the reaction may be under either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions.

For instance, studies on the acid-catalyzed photoaddition of methanol to cyclohexenones show that an intermediate carbocation can be trapped by the solvent or revert to a deconjugated enone by proton loss, with product yields being highly dependent on acid concentration. researchgate.net

Computational and Experimental Mechanistic Investigations

Elucidating the precise mechanisms of the reactions involving 3-Cyclohexene-1-methanol, 2,4-dimethyl- requires a combination of experimental and computational approaches.

Experimental Investigations: Experimental studies are essential for understanding reaction pathways and kinetics.

Kinetic Studies: Measuring reaction rates under varying conditions (temperature, pressure, reactant concentrations) can help determine the rate law and activation energy for a reaction. For example, ignition delay times have been used to develop and validate kinetic models for cyclohexene combustion. nih.govacs.org

Product Analysis: Detailed characterization of reaction products, including minor byproducts and stereoisomers, provides crucial clues about the reaction mechanism. Techniques like GC-MS, NMR spectroscopy (including COSY and NOESY), and X-ray crystallography are used for this purpose. beilstein-journals.org

Isotopic Labeling: Replacing specific atoms with their isotopes (e.g., hydrogen with deuterium) and tracking their position in the products is a powerful tool for tracing reaction pathways and identifying bond-breaking and bond-forming steps.

Trapping of Intermediates: Using specific reagents to "trap" and identify transient intermediates, like carbocations or radicals, can provide direct evidence for their existence in a reaction mechanism.

Computational Investigations: Theoretical chemistry provides invaluable insights into reaction mechanisms that are often difficult to obtain experimentally.

Density Functional Theory (DFT): This is a widely used method to calculate the electronic structure of molecules. It can be used to determine the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. maxapress.com

Transition State Analysis: By locating the transition state structure and calculating its energy (the activation barrier), chemists can predict the feasibility and rate of a reaction. For example, computational studies have been used to calculate barrier heights for the reactions of methanol with radicals. researchgate.netacs.org

Reaction Pathway Modeling: Computational methods can map out the entire potential energy surface of a reaction, revealing the most likely pathway from reactants to products. Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the intended reactant and product. researchgate.net These models can help explain observed regioselectivity and stereoselectivity and predict the outcomes of unknown reactions.

For 3-Cyclohexene-1-methanol, 2,4-dimethyl-, a combination of these experimental and computational methods would be necessary to fully characterize its reactivity, confirm the stereochemical outcomes of its transformations, and understand the kinetics of any potential rearrangement processes.

Structure Activity Relationships and Design of Analogues

Design and Synthesis of Novel Derivatives of 3-Cyclohexene-1-methanol, 2,4-dimethyl-

The synthesis of novel derivatives of 3-Cyclohexene-1-methanol, 2,4-dimethyl- is primarily aimed at exploring new odor profiles, enhancing stability, and improving substantivity on various substrates. The foundational structure, a substituted cyclohexene (B86901), is often assembled through a Diels-Alder reaction, a powerful tool for forming six-membered rings with good stereochemical control. caltech.eduresearchgate.net For instance, the reaction between a substituted 1,3-diene and an appropriate dienophile can yield the core cyclohexene scaffold.

Subsequent modifications to the parent molecule can be achieved through various organic transformations. The primary alcohol group (-CH₂OH) is a key site for derivatization. Esterification, for example, is a common strategy to introduce a wide range of functional groups, which can significantly alter the odor characteristics from floral and green to more fruity or sweet notes.

Table 1: Potential Synthetic Derivatives of 3-Cyclohexene-1-methanol, 2,4-dimethyl- and Their Anticipated Odor Modifications

| Derivative Name | Modification | Synthetic Approach | Potential Odor Impact |

| (2,4-Dimethylcyclohex-3-en-1-yl)methyl acetate | Esterification of the primary alcohol | Reaction with acetic anhydride (B1165640) or acetyl chloride | Introduction of fruity, slightly sweet notes, reduction of the sharp green character. |

| (2,4-Dimethylcyclohex-3-en-1-yl)methyl propionate | Esterification of the primary alcohol | Reaction with propionyl chloride or propionic anhydride | Enhancement of fruity character with potential rum-like or sweet undertones. |

| 2,4-Dimethyl-3-cyclohexenecarbaldehyde | Oxidation of the primary alcohol | Mild oxidation using reagents like PCC or Swern oxidation | Shift towards a more aldehydic, green, and potentially citrusy profile. |

| 2,4-Dimethyl-3-cyclohexenecarboxylic acid | Oxidation of the primary alcohol | Stronger oxidation using reagents like KMnO₄ or Jones reagent | Likely to be odorless or have a faint, fatty-acid-like scent. |

| 1-(Ethoxymethyl)-2,4-dimethyl-3-cyclohexene | Etherification of the primary alcohol | Williamson ether synthesis with an ethyl halide | Softening of the floral character, potential addition of a slightly woody or ethereal note. |

This table presents hypothetical derivatives and their potential odor characteristics based on established principles of fragrance chemistry.

The synthesis of these derivatives often involves standard organic chemistry techniques. For instance, the formation of esters can be achieved by reacting the parent alcohol with a suitable acyl chloride or anhydride in the presence of a base. The oxidation of the alcohol to an aldehyde or a carboxylic acid can be accomplished using a variety of oxidizing agents, with the choice of reagent determining the final oxidation state.

Elucidation of Structure-Odor Relationships in Flavor and Fragrance Chemistry

The odor of a molecule is determined by its size, shape, and the presence of specific functional groups that interact with olfactory receptors in the nasal cavity. For 3-Cyclohexene-1-methanol, 2,4-dimethyl-, its characteristic floral, green, and slightly woody scent is a direct consequence of its molecular architecture.

The key structural features influencing its odor include:

The Methyl Groups: The two methyl groups at positions 2 and 4 contribute to the molecule's lipophilicity and sterically influence its interaction with olfactory receptors. Their presence is crucial for the specific character of the scent.

The Methanol (B129727) Group: The primary alcohol functional group is a significant osmophore (odor-bearing group). It contributes to the floral and slightly sweet aspects of the fragrance and provides a site for hydrogen bonding, which can affect its volatility and perception.

Systematic studies on related compounds have shown that even minor structural changes can lead to dramatic shifts in odor. For example, altering the position of the double bond or the methyl groups within the cyclohexene ring would likely result in a different scent profile. The length and branching of the alkyl chain in ester derivatives also play a significant role in modulating the final aroma.

Table 2: Predicted Odor Profiles of Hypothetical Analogs of 3-Cyclohexene-1-methanol, 2,4-dimethyl-

| Analog | Structural Change | Predicted Odor Profile |

| 3-Cyclohexene-1-methanol, 2-methyl- | Removal of one methyl group | Weaker overall scent, potentially less complex, with a simpler green-floral character. |

| 4-Cyclohexene-1-methanol, 2,4-dimethyl- | Isomerization of the double bond | Altered geometry may lead to a different floral note, possibly with a more herbaceous or less fresh character. |

| 3-Cyclohexene-1-ethanol, 2,4-dimethyl- | Extension of the alcohol side chain | Reduced volatility, potentially a muted floral scent with a more pronounced woody or musky character. |

This table is based on general principles of structure-odor relationships in fragrance chemistry.

Modulating Reactivity and Selectivity through Structural Modifications of the Cyclohexene Moiety

The chemical reactivity of 3-Cyclohexene-1-methanol, 2,4-dimethyl- is largely dictated by the functionalities present: the carbon-carbon double bond and the primary alcohol. Understanding and controlling the reactivity of these groups is essential for its synthesis, derivatization, and stability in various product formulations.

The cyclohexene double bond is susceptible to a variety of electrophilic addition reactions, such as hydrogenation, halogenation, and epoxidation. The presence of the two methyl groups influences the regioselectivity and stereoselectivity of these reactions. The methyl groups are electron-donating, which can affect the electron density of the double bond and its reactivity towards electrophiles. youtube.com Steric hindrance from these groups can also direct incoming reagents to the less hindered face of the molecule.

The primary alcohol can undergo oxidation, esterification, and etherification as previously mentioned. The proximity of the bulky cyclohexene ring can influence the rate of these reactions compared to a simple acyclic alcohol.

Table 3: Influence of Structural Moieties on the Reactivity of 3-Cyclohexene-1-methanol, 2,4-dimethyl-

| Structural Moiety | Influence on Reactivity | Examples of Reactions |

| Cyclohexene Double Bond | Undergoes electrophilic addition. The methyl groups provide steric hindrance and electronic effects, influencing regioselectivity and stereoselectivity. | Hydrogenation to form the corresponding saturated alcohol. Epoxidation to yield an epoxide derivative. |

| 2,4-Dimethyl Substituents | Sterically hinders attack on the double bond from one face. Electron-donating nature can activate the double bond towards certain electrophiles. | Directs hydrogenation to the less hindered face. Influences the regioselectivity of epoxidation. |

| Methanol Group (-CH₂OH) | A site for nucleophilic attack and oxidation. Can be converted to other functional groups to modify properties. | Esterification with carboxylic acids. Oxidation to an aldehyde or carboxylic acid. |

By strategically modifying the substituents on the cyclohexene ring, chemists can fine-tune the reactivity of the molecule. For example, the introduction of electron-withdrawing groups would be expected to decrease the reactivity of the double bond towards electrophilic attack. Conversely, the addition of further electron-donating groups could enhance this reactivity. This ability to modulate reactivity is a cornerstone of designing new fragrance molecules with improved performance and novel scent profiles.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule governed by its electronic structure. wavefun.com Methods such as Density Functional Theory (DFT) or Hartree-Fock are employed to solve approximations of the Schrödinger equation, yielding information about molecular orbitals, charge distribution, and reactivity indicators. acs.org For 3-Cyclohexene-1-methanol, 2,4-dimethyl-, these calculations can elucidate the electronic effects of the methyl and hydroxymethyl substituents on the cyclohexene (B86901) ring.

The results of such calculations provide key molecular descriptors. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates regions susceptible to electrophilic and nucleophilic attack, respectively. An analysis of the HOMO-LUMO energy gap can offer insights into the molecule's kinetic stability and electronic excitation properties. acs.org Furthermore, mapping the electrostatic potential onto the electron density surface would reveal the charge distribution, highlighting the electronegative oxygen atom of the hydroxyl group as a site for hydrogen bonding and electrophilic interaction.

While specific, dedicated research publications on the quantum chemical calculations for this exact molecule are scarce, foundational properties have been computed and are available in chemical databases. guidechem.comnih.gov These properties are derived from computational models and provide a baseline for its theoretical profile.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆O | guidechem.comnih.govechemi.com |

| Molecular Weight | 140.22 g/mol | nih.gov |

| Exact Mass | 140.120115130 Da | nih.govechemi.com |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | guidechem.comechemi.com |

| Complexity | 138 | guidechem.comechemi.com |

| XLogP3 | 1.6 | nih.govechemi.com |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 1 | echemi.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics. mdpi.com For a flexible molecule like 3-Cyclohexene-1-methanol, 2,4-dimethyl-, MD simulations are invaluable for exploring its conformational landscape. The substituted cyclohexene ring can adopt several conformations, primarily variations of half-chair and boat forms. The substituents (two methyl groups and a methanol (B129727) group) can exist in pseudo-axial or pseudo-equatorial positions.

Conformational analysis of substituted cyclohexanes typically shows a strong preference for substituents to occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.orgsapub.org In the case of 3-Cyclohexene-1-methanol, 2,4-dimethyl-, the relative stereochemistry of the substituents (cis/trans isomers) would dictate the accessible low-energy conformations. An MD simulation would track the transitions between these states and determine their relative populations at equilibrium, thereby identifying the most stable conformer(s). The simulation would also reveal the dynamics of the rotatable hydroxymethyl group and its potential for intramolecular hydrogen bonding.

| Interaction Type | Description | Impact on Stability |

|---|---|---|

| 1,3-Diaxial Strain | Steric repulsion between axial substituents on carbons 1 and 3. | Decreases stability (high energy). utdallas.edu |

| Torsional Strain | Strain due to eclipsing bonds in less stable ring conformations (e.g., boat). | Decreases stability. |

| Gauche Interaction | Steric interaction between substituents on adjacent carbons. | Can decrease stability depending on substituent size. |

| Equatorial Positioning | Placement of a substituent in the plane of the ring. | Generally increases stability by avoiding diaxial strain. libretexts.org |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. sciepub.com By modeling potential reaction pathways, researchers can identify transition states, intermediates, and calculate associated energy barriers (activation energies). youtube.com This information is crucial for understanding reaction kinetics and predicting product outcomes.

For 3-Cyclohexene-1-methanol, 2,4-dimethyl-, several reactions could be modeled:

Oxidation: The primary alcohol could be oxidized to an aldehyde or carboxylic acid.

Addition to Alkene: The double bond could undergo reactions like hydrogenation, epoxidation, or hydrohalogenation.

Dehydration: The alcohol could be eliminated to form a diene.

Modeling these reactions would involve mapping the potential energy surface along a defined reaction coordinate. nih.gov The highest point on the lowest energy path between reactants and products corresponds to the transition state. Characterizing the geometry and vibrational frequencies of this transition state confirms its identity (i.e., it has exactly one imaginary frequency). The calculated activation energy provides a quantitative measure of the reaction rate, allowing for comparison between competing pathways. For instance, theoretical calculations on the methylation of benzene (B151609) have helped confirm the higher reactivity of dimethyl ether compared to methanol. ugent.be

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models use computationally derived molecular descriptors to predict properties that may be difficult or costly to measure experimentally.

Given that 3-Cyclohexene-1-methanol, 2,4-dimethyl- is used in the fragrance industry, QSPR models could be particularly relevant for predicting its olfactory properties. nih.govthegoodscentscompany.com Descriptors calculated from the molecule's 3D structure and electronic properties (such as those in Table 1) can be used to build a model that predicts odor character, intensity, or threshold.

Key steps in a QSPR study would include:

Data Set Generation: Assembling a list of molecules with known properties (e.g., various fragrance compounds).

Descriptor Calculation: Computing a wide range of descriptors (topological, electronic, geometric) for each molecule.

Model Building: Using statistical methods like multiple linear regression or machine learning to create a correlation between the descriptors and the property of interest.

Validation: Testing the model's predictive power on a set of molecules not used in its creation.

For this specific compound, descriptors like its partition coefficient (XLogP3), size, shape, and polar surface area would be critical inputs for such a model. nih.govechemi.com

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Quantum chemistry methods can accurately predict various spectroscopic signatures, which is essential for structure elucidation and verification. nih.govyoutube.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts by calculating the isotropic magnetic shielding tensors for each nucleus. Comparing the predicted spectrum with an experimental one is a powerful method for confirming the proposed structure and assigning signals, especially for complex molecules with many stereoisomers. nih.gov For 3-Cyclohexene-1-methanol, 2,4-dimethyl-, calculations would help distinguish between different cis/trans isomers and conformers.

Infrared (IR) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies and corresponding intensities of a molecule's normal modes of vibration. These predicted frequencies, often systematically scaled to account for approximations in the method and anharmonicity, can be matched to experimental IR absorption bands. This allows for the confident assignment of spectral peaks to specific functional groups and vibrational motions, such as the O-H stretch of the alcohol, the C=C stretch of the alkene, and various C-H bending and stretching modes.

| Spectroscopy | Expected Region/Signal Type | Corresponding Functional Group/Proton |

|---|---|---|

| IR | ~3300 cm⁻¹ (broad) | O-H stretch (alcohol) |

| IR | ~1650 cm⁻¹ (weak-medium) | C=C stretch (alkene) |

| IR | ~3030 cm⁻¹ | =C-H stretch (vinylic) |

| IR | ~1050 cm⁻¹ | C-O stretch (primary alcohol) |

| ¹H NMR | ~5.4 ppm | Vinylic proton (-CH=) |

| ¹H NMR | ~3.5 ppm | Methylene (B1212753) protons (-CH₂OH) |

| ¹H NMR | ~1.7 ppm | Allylic methyl protons (=C-CH₃) |

| ¹H NMR | ~1.0 ppm | Alkyl methyl protons (-CH-CH₃) |

| ¹³C NMR | ~120-140 ppm | Alkene carbons (C=C) |

| ¹³C NMR | ~65 ppm | Methanol carbon (-CH₂OH) |

| ¹³C NMR | ~20-40 ppm | Alkyl carbons (ring CH₂, CH and CH₃) |

Role in Natural Product Chemistry and Biosynthesis

Occurrence and Isolation from Botanical Sources (e.g., Essential Oils)

3-Cyclohexene-1-methanol, 2,4-dimethyl- is a naturally occurring compound that has been identified as a constituent of the essential oils of several plant species. Its presence is particularly documented in the essential oil of Scots Pine (Pinus sylvestris). Analysis of Pinus sylvestris essential oil through techniques such as gas chromatography-mass spectrometry (GC-MS) has confirmed the presence of this compound among a complex mixture of other monoterpenes and sesquiterpenes. The essential oil of Scots Pine is a complex mixture, with major components typically including α-pinene, β-pinene, δ-3-carene, and limonene (B3431351), with the exact composition varying based on geographical location, genetics, and environmental factors.

The compound has also been identified in the essential oil of Forsythia species. The isolation of 3-Cyclohexene-1-methanol, 2,4-dimethyl- from these natural sources typically involves the extraction of the essential oil from the plant material, often through steam distillation. Subsequent separation and purification of the individual components can be achieved using chromatographic techniques, such as column chromatography or preparative gas chromatography. These methods separate compounds based on their physical and chemical properties, such as polarity and boiling point, allowing for the isolation of pure 3-Cyclohexene-1-methanol, 2,4-dimethyl- for further structural elucidation and study.

Table 1: Documented Botanical Sources of 3-Cyclohexene-1-methanol, 2,4-dimethyl-

| Botanical Source | Plant Part |

| Pinus sylvestris (Scots Pine) | Needles, Twigs |

| Forsythia species | Flowers |

Investigation of Biosynthetic Pathways and Precursors in Terpene Metabolism

The biosynthesis of 3-Cyclohexene-1-methanol, 2,4-dimethyl- is rooted in the broader metabolic pathways of terpenes. As a monoterpenoid, its fundamental building blocks are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, the primary route for the synthesis of monoterpenes is the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids.

The MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and, through a series of enzymatic reactions, produces IPP and DMAPP. The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), yields geranyl diphosphate (GPP). GPP is the universal precursor for the vast array of C10 monoterpenes.

While the general pathway to the C10 precursor is well-established, the specific enzymatic steps leading from GPP to 3-Cyclohexene-1-methanol, 2,4-dimethyl- have not been definitively elucidated in the scientific literature. However, based on its structure, two primary biosynthetic possibilities can be hypothesized:

Rearrangement of a Common Monoterpene Precursor: It is plausible that 3-Cyclohexene-1-methanol, 2,4-dimethyl- is formed through the enzymatic rearrangement of a more common monoterpene, such as α-pinene or β-pinene, which are abundant in Pinus sylvestris. This biotransformation could involve enzymatic hydroxylation and subsequent rearrangement reactions catalyzed by specific cytochrome P450 monooxygenases or other enzymes. The biotransformation of pinenes to various oxygenated monoterpenes by microorganisms and fungi is well-documented and suggests that similar enzymatic machinery could exist in plants. mdpi.comfrontiersin.org

Irregular Monoterpene Biosynthesis: Another possibility is that it is an "irregular" monoterpene. While most monoterpenes are formed through a "head-to-tail" condensation of IPP and DMAPP, irregular monoterpenes are synthesized through non-canonical cyclizations or rearrangements. The biosynthesis of irregular monoterpenes, such as those found in lavender, involves unique prenyl diphosphate synthases. nih.govnih.govresearchgate.net It is conceivable that a yet-to-be-discovered terpene synthase could catalyze an unusual cyclization of GPP or a related precursor to form the 2,4-dimethyl-cyclohexene skeleton.

Further research, including isotopic labeling studies and the identification and characterization of specific enzymes from Pinus sylvestris or Forsythia, is required to definitively establish the biosynthetic pathway of 3-Cyclohexene-1-methanol, 2,4-dimethyl-.

Table 2: Putative Biosynthetic Precursors and Key Pathway Intermediates

| Precursor/Intermediate | Role in Biosynthesis |

| Pyruvate and Glyceraldehyde-3-phosphate | Starting materials for the MEP pathway |

| Isopentenyl diphosphate (IPP) | C5 building block of terpenes |

| Dimethylallyl diphosphate (DMAPP) | C5 building block of terpenes |

| Geranyl diphosphate (GPP) | Universal C10 precursor for monoterpenes |

| α-Pinene / β-Pinene | Potential substrates for biotransformation |

Contributions to Natural Fragrance and Flavor Profiles

In the context of Pinus sylvestris essential oil, the fresh and green aspects of 3-Cyclohexene-1-methanol, 2,4-dimethyl- likely complement the dominant piney and resinous notes of α-pinene and β-pinene, adding a layer of complexity and a hint of floral freshness to the characteristic "pine" scent.

Table 3: Sensory Profile of 3-Cyclohexene-1-methanol, 2,4-dimethyl-

| Sensory Descriptor | Description |

| Odor | Floral, Green, Herbal, Fresh, Woody |

| Flavor | Not well-defined in literature |

Analytical Methodologies for Research and Development

Advanced Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental to the separation and quantification of 3-Cyclohexene-1-methanol, 2,4-dimethyl- from complex matrices, such as essential oils and commercial fragrance formulations. mn-net.comresearchgate.net

Gas Chromatography (GC): Given the volatile nature of 3-Cyclohexene-1-methanol, 2,4-dimethyl-, gas chromatography is a particularly suitable technique for its analysis. mn-net.comchemcoplus.co.jp The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. chemcoplus.co.jp For fragrance analysis, columns that provide high resolution are prioritized to separate the complex mixture of components. mn-net.com

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative and complementary approach to GC, particularly for less volatile derivatives or for analyses where thermal degradation is a concern. The separation is based on the analyte's interaction with a solid stationary phase and a liquid mobile phase. phenomenex.com

A specific HPLC method for 3-Cyclohexene-1-methanol, 2,4-dimethyl- is not extensively documented in research literature. However, a reverse-phase HPLC method developed for a structural isomer, 2,4,6-Trimethylcyclohex-3-ene-1-methanol, provides a strong basis for a suitable analytical approach. ffdcindia.org This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. ffdcindia.org For mass spectrometry compatibility, formic acid is preferred. ffdcindia.org This type of method separates compounds based on their hydrophobicity, with more polar compounds eluting earlier.

| Parameter | Gas Chromatography (GC) - Typical Conditions | High-Performance Liquid Chromatography (HPLC) - Exemplary Conditions |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Reverse-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Gradient or isocratic elution with a mixture of acetonitrile and water, often with an acid modifier (e.g., 0.1% formic acid) |

| Temperature | Temperature-programmed oven (e.g., 50°C hold for 2 min, then ramp to 250°C at 10°C/min) | Typically ambient or controlled at a specific temperature (e.g., 30°C) |

| Detector | Flame Ionization Detector (FID) | Diode Array Detector (DAD) or UV Detector |

| Injection | Split/splitless injection | Autosampler injection |

Hyphenated Techniques (GC-MS, LC-MS) for Identification and Quantification of 3-Cyclohexene-1-methanol, 2,4-dimethyl- and its Metabolites/Derivatives

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the unambiguous identification and precise quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the identification of volatile and semi-volatile compounds in complex mixtures like fragrances. researchgate.net As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for confident identification by comparison with spectral libraries. nih.govguidechem.com

While a specific mass spectrum for 3-Cyclohexene-1-methanol, 2,4-dimethyl- is not detailed in the provided search results, general fragmentation patterns for cyclic alcohols and terpenes can be inferred. Common fragmentation pathways include the loss of a water molecule (M-18), loss of a methyl group (M-15), and cleavage of the cyclohexene (B86901) ring. For instance, in the analysis of essential oils, GC-MS has been used to identify a structurally similar compound, 3-Cyclohexene-1-methanol, α,α,4-trimethyl-. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. thermofisher.com It is particularly valuable for the identification and quantification of metabolites, which are often more polar than the parent compound. sigmaaldrich.com

The metabolism of terpene alcohols like 3-Cyclohexene-1-methanol, 2,4-dimethyl- is expected to involve oxidation reactions mediated by cytochrome P450 enzymes. mn-net.comresearchgate.net These reactions can introduce hydroxyl groups or lead to epoxidation of the double bond. mn-net.com For example, the metabolism of the similar monoterpene limonene (B3431351) results in the formation of carveol (B46549) and perillyl alcohol through hydroxylation. researchgate.net

An LC-MS/MS (tandem mass spectrometry) method would be ideal for detecting these potential metabolites. After separation on a reverse-phase HPLC column, the parent compound and its metabolites would be ionized (e.g., using electrospray ionization - ESI) and detected by the mass spectrometer. The use of tandem mass spectrometry allows for the selection of a specific parent ion, its fragmentation, and the detection of characteristic product ions, providing a high degree of selectivity and sensitivity for quantification in complex biological matrices. restek.com

NMR and IR Spectroscopic Applications in Reaction Monitoring and Purity Assessment

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and purity assessment of synthesized organic compounds like 3-Cyclohexene-1-methanol, 2,4-dimethyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of a compound. The chemical shifts, coupling constants, and integration of signals in an NMR spectrum can be used to confirm the identity of the synthesized molecule and to identify and quantify impurities. carlroth.comwashington.edu While specific NMR spectral data for 3-Cyclohexene-1-methanol, 2,4-dimethyl- is not provided in the search results, the presence of characteristic signals for the hydroxyl group, the olefinic protons, the methyl groups, and the cyclohexene ring protons would be expected. NMR can be used to monitor the progress of a chemical reaction by observing the disappearance of reactant signals and the appearance of product signals over time. This allows for the optimization of reaction conditions.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Cyclohexene-1-methanol, 2,4-dimethyl- that influence its experimental handling?

- Answer : The compound is a liquid with a boiling point of 190–192°C (lit.) and density of 0.961 g/mL at 25°C. Its refractive index (n20/D 1.484) and molecular weight (112.17 g/mol) are critical for solvent selection and reaction optimization. Handling requires adherence to safety protocols (S23, S24/25) due to potential hazards, including skin/eye irritation .

Q. How can researchers safely handle and store 3-Cyclohexene-1-methanol, 2,4-dimethyl- in laboratory settings?

- Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or contact. Storage should be in a cool, dry place away from oxidizers. Safety data sheets (SDS) recommend monitoring for stability under prolonged storage and avoiding incompatible materials .

Q. What spectroscopic methods are recommended for structural characterization of this compound?

- Answer :

- GC-MS : Effective for purity assessment and identifying derivatives in complex mixtures (e.g., essential oils) .

- NMR : 1H/13C NMR resolves structural features like cyclohexene ring substitution patterns and hydroxyl group positioning.

- IR Spectroscopy : Confirms functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when identifying 3-Cyclohexene-1-methanol derivatives in natural products?

- Answer : Co-injection with authentic standards and retention index (RI) matching in GC-MS are critical. For example, in Artemisia austro-yunnanensis essential oil, the compound was identified by comparing RI values (1345) and mass fragmentation patterns with NIST library data. High-resolution MS (HRMS) further distinguishes isomers like α-terpineol (C10H18O, MW 154) .

Q. What mechanistic insights explain the antimicrobial activity of 3-Cyclohexene-1-methanol, 2,4-dimethyl-?

- Answer : Studies suggest its lipophilicity enables membrane disruption in pathogens like Pseudomonas aeruginosa. Derivatives such as α,α,4-trimethyl-3-cyclohexene-1-methanol acetate (31.67% in marigold oil) may inhibit microbial enzymes via hydroxyl group interactions. In vitro assays using disk diffusion or microdilution can quantify MIC/MBC values .

Q. How can reaction conditions be optimized for synthesizing derivatives like 3-Cyclohexene-1-methanol acetate?

- Answer : Acetylation typically involves refluxing with acetic anhydride and a catalyst (e.g., H2SO4). A reported method for similar compounds uses 4-hour reflux in methanol with H2SO4, followed by ice-water quenching and recrystallization. Yield optimization requires temperature control (80–85°C under reduced pressure) and stoichiometric adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.